1-Bromo-3-(cyclobutylmethoxy)benzene

Übersicht

Beschreibung

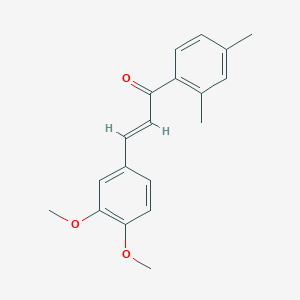

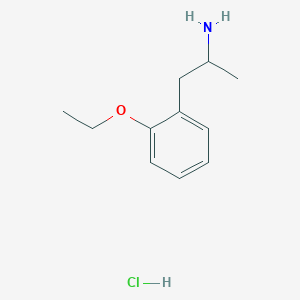

“1-Bromo-3-(cyclobutylmethoxy)benzene” is a chemical compound with the molecular formula C10H11BrO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6 . The compound is characterized by a benzene ring substituted with a bromo group and a cyclobutylmethoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring substituted with a bromo group and a cyclobutylmethoxy group . The InChI code for this compound is 1S/C10H11BrO/c1-9-5-10(6-9)8-14-12-4-2-3-11(13)7-12/h2-4,7,9-10H,5-6,8H2,1H3 .Chemical Reactions Analysis

Benzene derivatives like “this compound” can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, such as bromination, nitration, sulfonation, and Friedel-Crafts alkylation . They can also undergo nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present .Wissenschaftliche Forschungsanwendungen

Synthesis of Isoindoles

Research led by Minami Kuroda and K. Kobayashi in 2015 explored the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, using 1-bromo-2-(dialkoxymethyl)benzenes (a class which includes 1-bromo-3-(cyclobutylmethoxy)benzene) through a two-step process involving Br/Li exchange and acid-catalyzed cyclization. This method offers a simplified pathway for creating isoindoles, a compound class with potential in various chemical applications (Kuroda & Kobayashi, 2015).

Natural Product Synthesis

Yusuf Akbaba et al. in 2010 conducted a total synthesis of a biologically active natural product, starting from precursors that include methoxymethyl-substituted aryl methyl ethers, a group which encompasses compounds like this compound. This synthesis approach is significant for the production of complex natural compounds in a laboratory setting (Akbaba et al., 2010).

Molecular Electronics

In the field of molecular electronics, N. Stuhr-Hansen and colleagues in 2005 identified simple aryl bromides, such as 1-bromo-4-(methoxymethyl)benzene, as valuable building blocks for constructing molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for advancing molecular electronic technologies (Stuhr-Hansen et al., 2005).

Chemical Synthesis and Structural Analysis

Shiming Li and associates in 1995 focused on the structural and stereochemical analysis of compounds such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, derived from bromo-substituted benzene compounds. Understanding the structure and isomerization of these compounds is critical for their application in chemical synthesis (Li et al., 1995).

Wirkmechanismus

The mechanism of action for the reactions of benzene derivatives typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Eigenschaften

IUPAC Name |

1-bromo-3-(cyclobutylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBGCJODKBODKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)

![4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3099049.png)

![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)

![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine](/img/structure/B3099104.png)

![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)

![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)